molecular formula C8H10N2O B127979 6-Methylnicotinamide CAS No. 6960-22-1

6-Methylnicotinamide

Cat. No. B127979
CAS RN: 6960-22-1
M. Wt: 150.18 g/mol
InChI Key: IJXDURUAYOKSIS-UHFFFAOYSA-N
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Description

6-Methylnicotinamide is a derivative of nicotinamide, which itself is a form of vitamin B3 or niacin. While the provided papers do not directly discuss 6-methylnicotinamide, they do provide insights into related compounds and their biological activities. For instance, 1-methylnicotinamide has been shown to stimulate DNA synthesis and cell proliferation in rat liver cells, suggesting a potential physiological role in cell growth through modulation of intracellular NAD levels .

Synthesis Analysis

The synthesis of related compounds such as 6-aminonicotinic acid has been achieved through electroorganic methods, starting from precursors like 5-chloro-2-nitropyridine and involving steps such as electrochemical hydrogenation and carboxylation . Although this does not directly describe the synthesis of 6-methylnicotinamide, it provides a glimpse into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The crystal structure of 6-methylnicotinamide has been determined, revealing a monoclinic crystal system with specific bond lengths and angles. The structure shows no significant differences compared to nicotinamide, suggesting that the methyl group may not have a large electronic effect but could introduce steric effects in coordination chemistry .

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of 6-methylnicotinamide. However, studies on similar compounds, such as 6-aminonicotinamide, have shown that it can interfere with glycosaminoglycan and proteoglycan biosynthesis, leading to developmental abnormalities in chick embryos . Additionally, 6-aminonicotinamide has been found to inhibit cell growth and nucleotide metabolism, which could be indicative of the types of biochemical interactions that 6-methylnicotinamide might also engage in .

Physical and Chemical Properties Analysis

The physical properties of 6-methylnicotinamide, such as its crystal structure, have been described, including its monoclinic crystal system and the weak hydrogen bonding observed between molecules . The chemical properties, while not directly discussed, can be inferred from studies on related compounds. For example, 6-aminonicotinamide affects nucleotide metabolism and cell growth, suggesting that modifications to the nicotinamide structure can significantly alter its biological activity .

Scientific Research Applications

Anti-inflammatory and Hepatoprotective Properties

  • 6-Methylnicotinamide (MNA) has been identified to display anti-inflammatory activity. This property was observed in a study investigating the release of endogenous MNA during murine hepatitis induced by Concanavalin A. The study highlighted the role of interleukin-6 (IL-6) and the energy state of hepatocytes in MNA release during different stages of hepatitis. It was found that early MNA release was IL-6-dependent, linking to the energy deficit/impaired redox status in hepatocytes. In contrast, the late phase MNA release was associated with systemic inflammation rather than IL-6 dependency (Sternak et al., 2015).

Crystal Structure and Coordination Chemistry

  • The crystal structure of 6-methylnicotinamide has been a subject of study due to its relevance in crystal engineering and coordination chemistry. A study analyzed its structure to understand its steric effects in coordination chemistry. The hydrogen bonding observed in the structure of 6-methylnicotinamide was particularly noted for its potential implications in further research on metal coordination complexes (Schlenker & Staples, 2002).

Gastroprotective and Vasoprotective Effects

  • MNA has shown potent gastroprotective effects against stress-induced gastric lesions. Its action involves the cooperative activity of prostacyclin and calcitonin gene-related peptide in preserving microvascular flow and antioxidizing enzyme activity, which are critical for reducing lipid peroxidation and enhancing gastric mucosal blood flow (Brzozowski et al., 2008).

Antithrombotic Properties

  • Studies have indicated that N-methylnicotinamide exhibits antithrombotic properties. One such study in hypertensive rats demonstrated that N-methylnicotinamide could inhibit arterial thrombosis, which was closely linked to the production and release of prostacyclin. This effect was accompanied by platelet inhibition and enhanced fibrinolysis (Mogielnicki et al., 2007).

Enhancement of Exercise Capacity

  • In the context of diabetes, MNA has been found to improve endurance exercise capacity. This effect is thought to be associated with improved insulin sensitivity and a reduction in cardiovascular risk factors during exercise. The study on diabetic mice suggested that MNA's benefits in exercise capacity could be due to its pro-prostacyclin activity, rather than directly affecting glycemic control (Przyborowski et al., 2015).

Neuroprotective Effects

  • MNA has been explored for its neuroprotective potential. In a study focusing on homocysteine neurotoxicity, nicotinamide and 1-methylnicotinamide were found to reduce neuronal damage. This finding contradicts earlier suggestions that 1-methylnicotinamide might act as an endogenous neurotoxin, instead indicating its potential as a neuroprotective agent (Slomka et al., 2008).

Epigenetic Remodeling in Cancer

  • NNMT, an enzyme overexpressed in various cancers and involved in MNA metabolism, has been linked to epigenetic remodeling in cancer cells. By consuming methyl units from S-adenosyl methionine to produce MNA, NNMT alters the epigenetic state of cancer cells, leading to hypomethylated histones and heightened expression of pro-tumorigenic gene products (Ulanovskaya et al., 2013).

properties

IUPAC Name

6-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-2-3-6(4-9-5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXDURUAYOKSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219877
Record name 6-Methylnicotinamide
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylnicotinamide

CAS RN

6960-22-1
Record name 6-Methylnicotinamide
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Record name 6-Methylnicotinamide
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Record name 6960-22-1
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Record name 6-Methylnicotinamide
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Record name 6-Methylnicotinamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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